2-(methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide
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Overview
Description
2-(methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, materials science, and organic electronics. This compound is particularly interesting due to its unique structure, which combines a methacryloyl group, an amide group, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the thiophene ring, which can be derived from commercially available thiophene or synthesized through various methods such as the Gewald reaction.
Introduction of Functional Groups: The methacryloyl group is introduced through a reaction with methacryloyl chloride in the presence of a base such as triethylamine. The amide group is formed by reacting the intermediate with an appropriate amine, such as methylamine.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methacryloyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methacryloyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines or alcohols, base catalysts such as triethylamine, solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-(methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methacryloyl group can undergo polymerization, forming cross-linked networks that are useful in materials science.
Comparison with Similar Compounds
Similar Compounds
2-(methacryloylamino)-5-methylthiophene: Lacks the phenyl group, resulting in different chemical properties and reactivity.
2-(methacryloylamino)-4-phenylthiophene: Lacks the methyl group, affecting its steric and electronic properties.
2-(acryloylamino)-5-methyl-4-phenylthiophene: Contains an acryloyl group instead of a methacryloyl group, leading to different polymerization behavior.
Uniqueness
2-(methacryloylamino)-5-methyl-4-phenyl-3-thiophenecarboxamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both methacryloyl and amide groups, along with the thiophene ring, provides a versatile platform for the development of new materials and bioactive compounds.
Properties
IUPAC Name |
5-methyl-2-(2-methylprop-2-enoylamino)-4-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-9(2)15(20)18-16-13(14(17)19)12(10(3)21-16)11-7-5-4-6-8-11/h4-8H,1H2,2-3H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSBDPSBQIVFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C(=C)C)C(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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